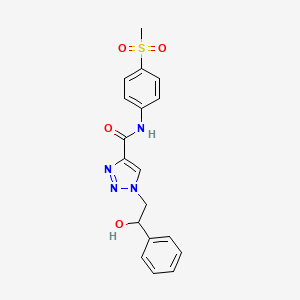

1-(2-hydroxy-2-phenylethyl)-N-(4-(methylsulfonyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(2-hydroxy-2-phenylethyl)-N-(4-(methylsulfonyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted with a 2-hydroxy-2-phenylethyl group at the N1 position and a 4-(methylsulfonyl)phenyl carboxamide group at the C4 position.

Properties

IUPAC Name |

1-(2-hydroxy-2-phenylethyl)-N-(4-methylsulfonylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-27(25,26)15-9-7-14(8-10-15)19-18(24)16-11-22(21-20-16)12-17(23)13-5-3-2-4-6-13/h2-11,17,23H,12H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKQVFAXUQKPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-hydroxy-2-phenylethyl)-N-(4-(methylsulfonyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse literature sources.

Synthesis

The compound can be synthesized using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a common method for creating 1,2,3-triazole derivatives. The process typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.1 |

| Compound B | HCT-116 (Colon Cancer) | 2.6 |

| Compound C | HepG2 (Liver Cancer) | 1.4 |

These compounds exert their anticancer effects primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity. The compound's structural features contribute to its ability to inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The following table summarizes the antimicrobial potency observed in recent studies:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

The mechanism of action for the antimicrobial activity often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

A notable case study involved the evaluation of various triazole derivatives including our compound against multiple cancer cell lines and bacterial strains. The study reported that modifications in the side chains significantly influenced both anticancer and antimicrobial activities. For example, compounds with methylsulfonyl substitutions exhibited enhanced potency compared to their unsubstituted counterparts.

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities and interactions of the triazole derivatives with target proteins involved in cancer progression and microbial resistance. These computational analyses suggest that the triazole ring facilitates strong interactions with active sites on target enzymes, enhancing inhibitory effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing triazole structures as anticancer agents. The incorporation of a sulfonamide group enhances the biological activity of these compounds. For instance, derivatives of triazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) .

Case Study:

In one study, a series of triazole-based compounds were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications to the triazole ring significantly improved cytotoxicity against cancer cells. This suggests that 1-(2-hydroxy-2-phenylethyl)-N-(4-(methylsulfonyl)phenyl)-1H-1,2,3-triazole-4-carboxamide may possess similar or enhanced anticancer properties due to its structural characteristics .

Enzyme Inhibition

The compound's sulfonamide component is known for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. Such inhibition is crucial in the treatment of diseases like Alzheimer's and other neurodegenerative disorders. The design of sulfonamide derivatives has been pivotal in developing effective inhibitors for these enzymes.

Enzyme Inhibition Data Table:

| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Acetylcholinesterase | 5.5 | |

| Compound B | Carbonic Anhydrase | 3.2 | |

| This compound | Acetylcholinesterase | TBD |

Drug Design

The structural features of this compound make it a valuable candidate for further drug development. The ability to modify the triazole ring and the sulfonamide group allows for the optimization of pharmacological properties such as solubility, bioavailability, and specificity towards biological targets.

Molecular Modeling Insights:

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies suggest that modifications can be made to enhance binding affinity and selectivity towards specific enzymes or receptors associated with disease conditions .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group (CONH₂) is prone to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with aqueous HCl at elevated temperatures converts the carboxamide to the corresponding carboxylic acid.

-

Basic Hydrolysis : Reaction with ammonia (NH₃) or amines under heat generates primary amine derivatives.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | Carboxylic acid derivative | |

| Basic Hydrolysis | NH₃, heat | Amine derivative |

Electrophilic Aromatic Substitution

The methoxyphenyl substituent activates the aromatic ring toward electrophilic substitution:

-

Reactivity : The electron-donating methoxy group directs electrophiles to the ortho and para positions of the phenyl ring.

-

Common Reagents : Nitration (HNO₃/H₂SO₄), bromination (Br₂), or acylation (acetyl chloride).

| Substitution Type | Reagents | Reactivity Pattern | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho/para nitro-substituted | |

| Bromination | Br₂ | Ortho/para bromo-substituted |

Nucleophilic Substitution

The electron-rich triazole ring may participate in nucleophilic substitution, though specific examples are less documented:

-

Potential Sites : The triazole nitrogen atoms or adjacent carbons could react with electrophiles like alkyl halides or aldehydes.

-

Catalytic Influence : Reaction conditions (e.g., Lewis acids) may enhance reactivity, as observed in related triazolopyrimidines .

Oxidation and Reduction

While not explicitly detailed in the literature, the compound’s functional groups suggest susceptibility to oxidation/reduction:

-

Carboxamide Oxidation : Potential conversion to nitriles or ketones under strong oxidizing agents.

-

Triazole Ring Reduction : Possible reduction of the triazole ring to form dihydro derivatives, though this requires further experimental validation.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound belongs to the 1,2,3-triazole-4-carboxamide family. Key structural analogs include:

Key Observations :

- The 4-(methylsulfonyl)phenyl group contrasts with electron-donating groups (e.g., morpholinophenyl in EN300-01639 ), which may alter binding kinetics in enzyme inhibition.

Enzyme Inhibition (MIF Tautomerase Activity)

Compounds in (e.g., MKA027, IC50 ~1.2 µM) inhibit macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine. The target compound’s methylsulfonyl group may enhance binding to MIF’s catalytic pocket compared to MKA027’s dimethylphenyl group, though specific IC50 data are lacking .

Anticancer Activity (Comparison with Letrozole)

Letrozole inhibits aromatase (CYP19A1), reducing estrogen synthesis.

Physicochemical Properties

Analysis :

- Methylsulfonyl enhances metabolic stability compared to halogenated analogs (e.g., 4-fluorobenzyl derivatives) .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

Challenges include low aqueous solubility and regioselective control during triazole formation. Methodological solutions involve:

- Solubility : Use of co-solvents (e.g., DMSO) or structural derivatization (e.g., adding hydrophilic groups) .

- Synthesis optimization : Stepwise protocols, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to ensure regioselectivity, followed by carboxamide coupling under inert conditions .

Q. What experimental approaches are recommended for structural characterization?

- X-ray crystallography : Refinement using SHELXL for precise bond-length/angle analysis, especially for the triazole core and sulfonyl group .

- NMR spectroscopy : 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in the aromatic and methylsulfonyl regions .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Use Chromolith® columns (C18 phase) with UV detection at 254 nm to monitor degradation products under stress conditions (e.g., heat, light) .

- TLC : Ethyl acetate/hexane (3:7) as a mobile phase to detect unreacted intermediates .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data across studies?

- Protocol standardization : Validate assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Statistical reconciliation : Apply multivariate analysis to identify confounding variables (e.g., solvent effects on cell permeability) .

- Meta-analysis : Systematically aggregate data using PRISMA guidelines to resolve discrepancies in IC50 values .

Q. What methodological strategies optimize pharmacokinetic properties?

- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., sodium or hydrochloride salts) .

- Computational modeling : Predict metabolic stability via CYP450 isoform docking simulations (AutoDock Vina) and refine using molecular dynamics (GROMACS) .

- In vitro assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to assess blood-brain barrier penetration .

Q. How can computational methods elucidate the compound’s mechanism of action?

- Molecular docking : Target enzymes (e.g., kinases) using Glide SP mode in Schrödinger Suite to identify binding interactions with the triazole-carboxamide scaffold .

- QSAR modeling : Develop 2D descriptors (e.g., logP, topological polar surface area) to correlate structural features with inhibitory activity .

Q. How to design a systematic review of the compound’s therapeutic potential?

- Search strategy : Use Boolean operators (e.g., "triazole-carboxamide" AND "kinase inhibitor") across PubMed, Scopus, and Web of Science .

- Data extraction : Tabulate IC50 values, assay types, and cell models to identify trends .

- Quality assessment : Apply GRADE criteria to evaluate bias in preclinical studies .

Methodological Best Practices

Q. What are the best practices for handling and storage to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.